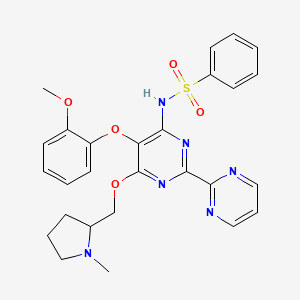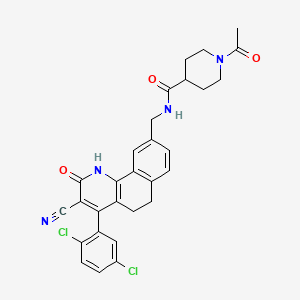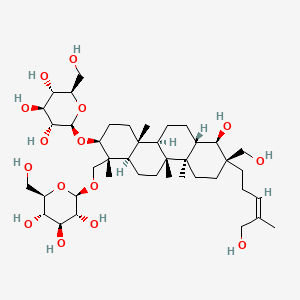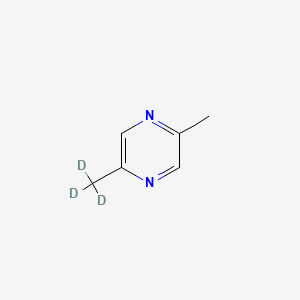
2,5-Dimethylpyrazine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylpyrazine-d3 is a deuterated form of 2,5-Dimethylpyrazine, a compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocyclic aromatic compounds known for their distinctive flavors and aromas. This compound is often used in scientific research as a stable isotope-labeled compound, which helps in tracing and quantifying the behavior of molecules in various chemical and biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chemical Synthesis: One common method for synthesizing 2,5-Dimethylpyrazine involves the interaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts.
Biotechnological Methods: Recent advancements have enabled the production of 2,5-Dimethylpyrazine using engineered strains of Escherichia coli.
Industrial Production Methods
Industrial production of 2,5-Dimethylpyrazine often involves large-scale chemical synthesis using the methods mentioned above. The biotechnological approach is gaining traction due to its sustainability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2,5-Dimethylpyrazine can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert 2,5-Dimethylpyrazine into its reduced forms, although these are less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens and nitrating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazine carboxylic acids, while substitution can introduce various functional groups like halogens or nitro groups .
Applications De Recherche Scientifique
2,5-Dimethylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound for tracing and quantifying chemical reactions.
Biology: It helps in studying metabolic pathways and enzyme activities.
Medicine: It is used in pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2,5-Dimethylpyrazine-d3 involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by scavenging free radicals. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its pharmacokinetics and pharmacodynamics .
Comparaison Avec Des Composés Similaires
2,5-Dimethylpyrazine-d3 can be compared with other similar compounds such as:
2,6-Dimethylpyrazine: Similar in structure but differs in the position of the methyl groups.
Trimethylpyrazine: Contains an additional methyl group, leading to different chemical properties.
2-Ethyl-3,5-dimethylpyrazine: Contains ethyl and methyl groups, offering unique flavor and aroma profiles
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for scientific research applications where precise tracking and quantification are required .
Propriétés
Formule moléculaire |
C6H8N2 |
|---|---|
Poids moléculaire |
111.16 g/mol |
Nom IUPAC |
2-methyl-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3/i1D3 |
Clé InChI |
LCZUOKDVTBMCMX-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN=C(C=N1)C |
SMILES canonique |
CC1=CN=C(C=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)


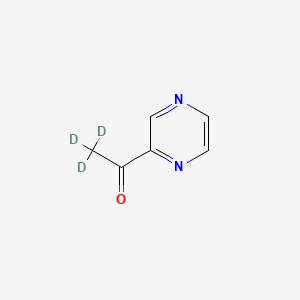
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
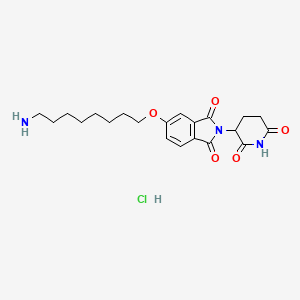
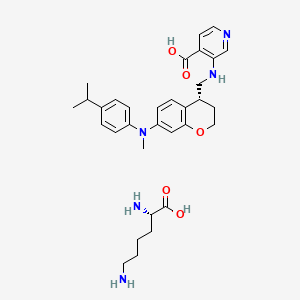
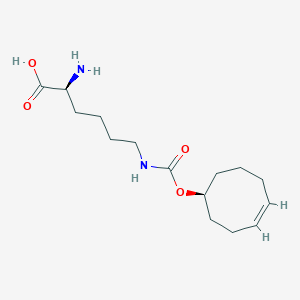
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)

